![molecular formula C8H10ClN5O2 B2627361 Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride CAS No. 2413874-83-4](/img/structure/B2627361.png)

Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

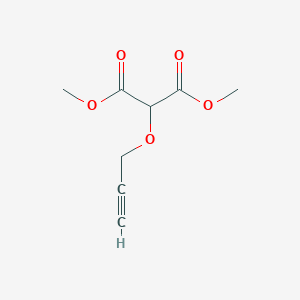

“Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2413874-83-4 . It has a molecular weight of 243.65 .

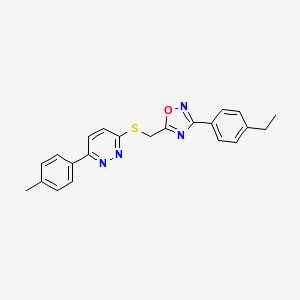

Synthesis Analysis

The synthesis of similar triazole-pyrimidine-based compounds has been reported in the literature . These compounds were synthesized and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

Triazole-pyrimidine hybrid compounds have been synthesized and evaluated for their neuroprotective and anti-neuroinflammatory properties . The molecular results revealed that these compounds have promising properties .Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More detailed physical and chemical properties might be available in the compound’s Material Safety Data Sheet (MSDS).Scientific Research Applications

Synthesis of Novel Heterocyclic Systems

Research has explored the synthesis of novel heterocyclic systems using derivatives of [1,2,4]triazolo[1,5-a]pyrimidines. For example, the synthesis of novel tricyclic compounds containing the pyrimido[5,4-d]-1,2,3-triazine system was achieved by treating certain derivatives with suitable amines and nitrous acid. This process led to the creation of novel heterocyclic systems with potential applications in medicinal chemistry and material science (Clark, Varvounis, & Bakavoli, 1986).

Synthesis of Triazolo[1,5-a]pyrimidine Derivatives

Another study focused on the three-component synthesis of 2-amino-5-hydroxy-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles and 2-(cyanoamino)-4-hydroxypyrimidine-5-carbonitriles. This research presents a simple and convenient method for synthesizing these compounds, which are potentially useful for various applications in pharmaceuticals and agrochemicals (Ranjbar‐Karimi, Beiki-Shoraki, & Amiri, 2010).

Formation of Pyrimido[4,5-e][1,2,4]triazino[4,3-c][1,2,3]triazine

Research has also delved into the synthesis and reaction of compounds to form novel heterocyclic systems like pyrimido[4,5-e][1,2,4]triazino[4,3-c][1,2,3]triazine. These systems hold significance in the development of new chemical entities with potential therapeutic or industrial applications (Mohamed, 2021).

Mechanism of Action

Target of Action

Compounds with a triazolo[1,5-a]pyrimidine moiety have been shown to exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial activity . .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Without specific information on “Methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride”, it’s difficult to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in inflammation and cell death .

Result of Action

Similar compounds have been shown to have neuroprotective and anti-inflammatory properties .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

These compounds are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Cellular Effects

Related [1,2,4]triazolo[1,5-a]pyrimidines have shown significant antiproliferative activity against various cell lines . For instance, some compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cells .

Molecular Mechanism

Related [1,2,4]triazolo[1,5-a]pyrimidines have been found to exert their effects through the suppression of the ERK signaling pathway .

Temporal Effects in Laboratory Settings

Related [1,2,4]triazolo[1,5-a]pyrimidines have been synthesized under microwave conditions, demonstrating a broad substrate scope and good functional group tolerance .

Dosage Effects in Animal Models

Related [1,2,4]triazolo[1,5-a]pyrimidines have shown significant anti-tumor activities in in vivo studies .

Metabolic Pathways

Related [1,2,4]triazolo[1,5-a]pyrimidines have been found to interact with several metals, suggesting potential involvement in metal-related metabolic pathways .

Properties

IUPAC Name |

methyl 2-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2.ClH/c1-15-7(14)5-3-10-8-11-6(2-9)12-13(8)4-5;/h3-4H,2,9H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIQNMAFKDECEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=NC(=N2)CN)N=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Tert-butylphenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]acetamide](/img/structure/B2627282.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-propyloxalamide](/img/structure/B2627285.png)

![1-[4-[4-(2,4-Dimethoxybenzoyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2627287.png)

![9-ethyl-3-{1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-yl}-9H-carbazole hydrochloride](/img/structure/B2627288.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2627296.png)